molecular formula C15H19N3O2 B2507039 4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899947-13-8

4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2507039
CAS No.: 899947-13-8
M. Wt: 273.336
InChI Key: QEAYXASEHFCFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The presence of the piperidine ring further enhances its potential for diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using metal catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products

    Oxidation: Indole-3-carboxaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-hydroxy-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-10-13(12-4-2-3-5-14(12)17)16-15(20)18-8-6-11(19)7-9-18/h2-5,10-11,19H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYXASEHFCFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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